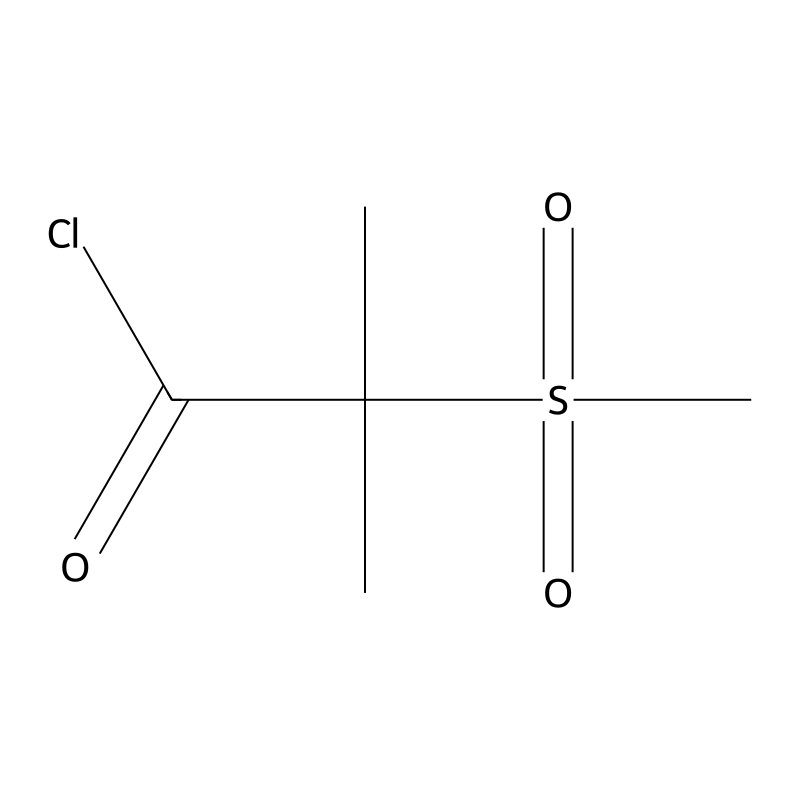2-Methanesulfonyl-2-methylpropanoyl chloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
2-Methanesulfonyl-2-methylpropanoyl chloride
is a chemical compound with the formula C4H7ClO . It’s also known by other names such as Isobutyric acid chloride, Isobutyroyl chloride, Isobutyryl chloride, 2-Methylpropanoyl chloride, 2-Methylpropionyl chloride .
This compound is used in various chemical reactions. For example, it has been used in the deoxygenation reaction of several pyridine N-oxides . In this application, an excess of methanesulfonyl chloride and triethylamine was used to efficiently produce the corresponding reduction products without chlorination of the pyridine nucleus .
2-Methanesulfonyl-2-methylpropanoyl chloride, with the chemical formula CHClOS and a molecular weight of 184.64 g/mol, is a versatile compound used in organic synthesis. It features a methanesulfonyl group attached to a 2-methylpropanoyl chloride structure, making it relevant in various
The primary reactivity of 2-methanesulfonyl-2-methylpropanoyl chloride stems from its acyl chloride functionality. It can undergo several chemical transformations:
- Nucleophilic Acyl Substitution: This reaction occurs when nucleophiles attack the carbonyl carbon, leading to the formation of amides or esters.
- Formation of Sulfonamides: Reaction with amines can yield sulfonamides, which are important in medicinal chemistry.
- Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding acid and methanesulfonic acid.
The synthesis of 2-methanesulfonyl-2-methylpropanoyl chloride typically involves:
- Starting Materials: The process begins with 2-methylpropanoyl chloride and methanesulfonyl chloride.
- Reaction Conditions: The reaction generally requires an inert atmosphere (e.g., nitrogen) to prevent hydrolysis and may be conducted at low temperatures to control the reaction rate.
- Workup: After completion, the product is purified through distillation or chromatography.
Interaction studies involving 2-methanesulfonyl-2-methylpropanoyl chloride focus on its reactivity with various nucleophiles. These studies help elucidate its potential as a reagent in synthetic pathways and its compatibility with biological systems. Understanding these interactions is crucial for assessing its safety and efficacy in practical applications.
Several compounds share structural similarities with 2-methanesulfonyl-2-methylpropanoyl chloride. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Bromo-2-methylpropanoyl chloride | CHBrClO | Contains bromine; used in electrophilic reactions |
| 2-Chloro-2-methylpropanoyl chloride | CHClO | Features two chlorine atoms; more reactive |
| 2-Methylpropanoyl chloride | CHClO | Lacks the methanesulfonyl group; simpler structure |
Uniqueness
The uniqueness of 2-methanesulfonyl-2-methylpropanoyl chloride lies in the presence of the methanesulfonyl group, which enhances its reactivity compared to other acyl chlorides. This functional group allows for specific interactions that can lead to novel synthetic pathways not achievable with simpler compounds.








